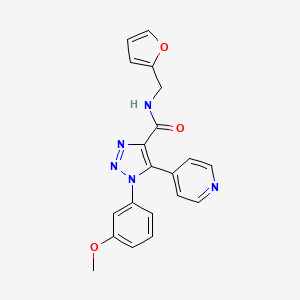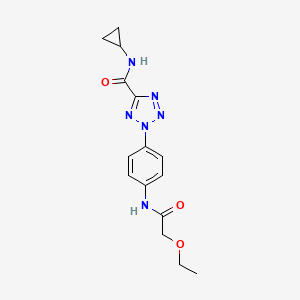
2-methyl-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-methyl-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide” is a compound that belongs to the class of 1,2,3,4-tetrahydroisoquinoline analogs . These analogs are known to exert diverse biological activities against various infective pathogens and neurodegenerative disorders .
Synthesis Analysis
The synthesis of such compounds often involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as POCl3, P2O5, ZnCl2 to generate 3,4-dihydro isoquinoline derivatives .Molecular Structure Analysis
The molecular structure of “this compound” can be inferred from its NMR data . The 1H NMR and 13C NMR data provide valuable information about the number and type of hydrogen and carbon atoms in the molecule, respectively .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” can be inferred from its synthesis data. For instance, its melting point is around 119-120 °C .Wissenschaftliche Forschungsanwendungen
Kinetic Resolution and Asymmetric Synthesis
Research demonstrates the utility of related compounds in kinetic resolution processes and asymmetric syntheses. For example, the acylation of racemic tetrahydroquinolines with N-tosyl-(S)-prolyl chloride leads to the formation of diastereoisomeric amides, showcasing a method for obtaining enantiomerically enriched heterocyclic amines (Krasnov et al., 2003).
Serendipitous Formation and Reaction Pathway Elucidation
Studies include the serendipitous formation of tetrahydroquinazoline compounds and the detailed elucidation of their formation processes through both experimental and computational methods. This includes the analysis of methanolic mother liquors and condensation reactions that reveal complex reaction pathways (Sanmartín-Matalobos et al., 2013).
Synthesis of Substituted Benzamides and Tetrahydroquinazolines
Research on the synthesis of substituted benzamides and tetrahydroquinazolines, including their potential applications in various fields such as materials science and medicinal chemistry. These studies provide insights into the chemical properties and reactivity of these compounds, showcasing their relevance in synthesizing novel organic molecules (Chau et al., 1982).
Development of PET Radiotracers
There's significant interest in the development of PET radiotracers for tumor diagnosis, with research focused on hybrid structures combining benzamide with other ligands for high affinity and selectivity towards σ2 receptors. This area of study is crucial for advancing diagnostic methods in oncology (Abate et al., 2011).
Antibacterial Studies
Compounds structurally related to 2-methyl-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide have been explored for their antibacterial properties, demonstrating the broader applicability of these chemical frameworks in developing new antimicrobial agents. These studies involve the synthesis, crystallization, and evaluation of compounds against both gram-positive and gram-negative bacteria (Adam et al., 2016).
Zukünftige Richtungen
The future directions for “2-methyl-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide” could involve further exploration of its biological activities and potential applications in treating various diseases. Given the biological potential of 1,2,3,4-tetrahydroisoquinoline analogs, there’s a lot of interest in the scientific community in developing novel THIQ analogs with potent biological activity .
Wirkmechanismus
Target of Action
Compounds with a similar 1,2,3,4-tetrahydroisoquinoline scaffold have been reported to exert diverse biological activities against various infective pathogens and neurodegenerative disorders .
Mode of Action
It’s known that the 1,2,3,4-tetrahydroisoquinoline scaffold in similar compounds can interact with various biological targets, leading to a range of effects .
Biochemical Pathways
Compounds with similar structures have been found to impact a variety of biochemical pathways, leading to their diverse biological activities .
Result of Action
Similar compounds have been reported to have various effects at the molecular and cellular level, contributing to their biological activities .
Eigenschaften
IUPAC Name |
2-methyl-N-[1-(4-methylphenyl)sulfonyl-3,4-dihydro-2H-quinolin-6-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O3S/c1-17-9-12-21(13-10-17)30(28,29)26-15-5-7-19-16-20(11-14-23(19)26)25-24(27)22-8-4-3-6-18(22)2/h3-4,6,8-14,16H,5,7,15H2,1-2H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUDNEQZUTWKNQP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCCC3=C2C=CC(=C3)NC(=O)C4=CC=CC=C4C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,2-dimethyl-N-[2-(3-methylphenyl)-4-oxo-4H-chromen-6-yl]propanamide](/img/structure/B2809299.png)


![N-(4-methoxyphenyl)-2-{[1-(2-methylphenyl)-1H-tetrazol-5-yl]sulfanyl}propanamide](/img/structure/B2809306.png)
![N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]-4-nitrobenzamide](/img/structure/B2809307.png)



![Ethyl 2-[[2-[[5-[[[2-(4-methoxyphenyl)acetyl]amino]methyl]-4-(3-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2809316.png)
![N-butan-2-yl-4-[(4-oxo-1,2,3-benzotriazin-3-yl)methyl]benzamide](/img/structure/B2809318.png)
![2-({[3-methyl-1,3-thiazol-2(3H)-yliden]amino}carbonyl)cyclopropanecarboxylic acid](/img/structure/B2809319.png)


